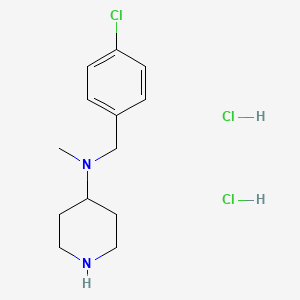

N-(4-Chlorobenzyl)-N-methylpiperidin-4-amine dihydrochloride

Description

Properties

IUPAC Name |

N-[(4-chlorophenyl)methyl]-N-methylpiperidin-4-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19ClN2.2ClH/c1-16(13-6-8-15-9-7-13)10-11-2-4-12(14)5-3-11;;/h2-5,13,15H,6-10H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSNNOXMAWLOPJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=C(C=C1)Cl)C2CCNCC2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21Cl3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-Chlorobenzyl)-N-methylpiperidin-4-amine dihydrochloride is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a 4-chlorobenzyl group and a methyl group at the nitrogen atom. Its empirical formula is with a molecular weight of approximately 339.73 g/mol. The dihydrochloride form indicates the presence of two hydrochloric acid molecules associated with the base structure, enhancing its solubility in aqueous environments.

Recent studies have explored various mechanisms through which this compound exerts its biological effects:

- Receptor Binding : The compound has been investigated for its ability to bind selectively to certain receptors, including adrenergic and dopaminergic receptors, which are crucial in mediating neurotransmission and other physiological responses .

- Enzyme Inhibition : It has shown potential as an inhibitor of specific enzymes involved in cellular signaling pathways, which could lead to therapeutic applications in conditions such as cancer or neurodegenerative diseases .

Pharmacological Studies

Pharmacological research has highlighted several key findings regarding the compound's efficacy:

- Antitumor Activity : In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines, including A549 (lung cancer) and HCT116 (colon cancer) cells. The mechanism involves cell cycle arrest and subsequent activation of apoptotic pathways .

| Cell Line | Apoptosis Induction (%) | Mechanism |

|---|---|---|

| A549 | 42% | Late apoptosis |

| HCT116 | 9% (early), 8% (late) | Cell cycle arrest |

| MiaPaCa-2 | 4.56% (early), 23% (late) | Apoptosis/necrosis |

- Neuroprotective Effects : The compound has also been studied for its neuroprotective properties, particularly in models of neurodegeneration. It appears to mitigate oxidative stress-induced neuronal damage, suggesting potential applications in treating disorders like Alzheimer's disease .

Safety and Toxicology

Toxicological assessments indicate that this compound exhibits relatively low cytotoxicity compared to other compounds with similar structures. This profile makes it a candidate for further development as a therapeutic agent .

Case Study 1: Anticancer Research

In a study examining the anticancer properties of various piperidine derivatives, this compound was found to be one of the most effective compounds in inducing apoptosis in A549 cells. The study utilized flow cytometry to assess apoptosis levels and reported significant pro-apoptotic effects compared to control groups .

Case Study 2: Neuroprotection

A recent investigation into neuroprotective agents highlighted this compound's ability to protect neuronal cells from oxidative stress. In vitro assays showed that treatment with this compound reduced cell death rates significantly in models exposed to neurotoxicants .

Scientific Research Applications

Medicinal Chemistry Applications

N-(4-Chlorobenzyl)-N-methylpiperidin-4-amine dihydrochloride is primarily used as an intermediate in the synthesis of pharmaceutical compounds. Its structural features make it suitable for developing drugs targeting the central nervous system (CNS). The compound's ability to interact with neurotransmitter systems, particularly dopamine and serotonin receptors, positions it as a potential candidate for treating various neuropsychiatric disorders such as schizophrenia, depression, and anxiety.

Table 1: Potential Therapeutic Applications

| Condition | Mechanism of Action | References |

|---|---|---|

| Schizophrenia | Modulation of dopamine receptors | |

| Depression | Interaction with serotonin receptors | |

| Neurodegenerative diseases | Inhibition of acetylcholinesterase |

The biological activity of this compound is attributed to its interactions with various receptors and enzymes. Notably, it has been shown to exhibit:

- Anticancer Activity : The compound demonstrates cytotoxic effects against specific cancer cell lines, indicating its potential as an anticancer agent.

- Antimicrobial Activity : In vitro studies have revealed moderate to significant efficacy against pathogens such as Staphylococcus aureus and Escherichia coli, suggesting its utility in combating bacterial infections.

- Antioxidant Properties : The compound may also play a role in reducing oxidative stress through free radical scavenging mechanisms.

Table 2: Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Anticancer | Cytotoxic effects on cancer cell lines | |

| Antimicrobial | Efficacy against various bacterial pathogens | |

| Antioxidant | Reduces oxidative stress |

Case Studies and Research Findings

Several studies have highlighted the compound's efficacy in various applications:

- A study investigating the compound's effects on neurodegenerative diseases found that it exhibited promising results in inhibiting acetylcholinesterase activity, which is crucial for neurotransmission processes affected in Alzheimer's disease .

- Another research focused on its antimicrobial properties demonstrated that derivatives of this compound showed enhanced activity against resistant strains of bacteria compared to standard antibiotics like ciprofloxacin.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a class of benzyl-piperidine derivatives, which are often modified to tune pharmacokinetic or pharmacodynamic properties. Below is a comparative analysis with structurally related compounds:

Key Observations

Substituent Effects: Electron-Withdrawing Groups: The nitro group in N-(4-Nitrobenzyl)piperidine-4-amine dihydrochloride increases molecular weight and redox sensitivity compared to the chloro derivative . Steric and Electronic Modulation: The absence of the N-methyl group in 1-(4-chlorobenzyl)piperidin-4-amine hydrochloride reduces steric hindrance, possibly altering receptor-binding kinetics .

Biological Activity: Acridine-containing derivatives (e.g., compound 34 in ) exhibit anti-prion and anti-cholinesterase activities due to intercalation or enzyme inhibition mechanisms, which are absent in the non-acridine parent compound . The methylpiperazine-acridine hybrid in N-(4-(4-Methylpiperazin-1-yl)phenyl)acridin-9-amine dihydrochloride () suggests applications in oncology, leveraging DNA intercalation and kinase inhibition .

Synthetic Considerations :

- The target compound’s synthesis (e.g., via alkylation and amidation steps) shares parallels with enantiomeric N-benzylpyrrolidine derivatives (), though stereochemical control is critical for activity in chiral analogues .

- Rapid synthesis methods for related compounds (e.g., N-(4-chlorobenzyl)-N-ethylformamide in ) highlight efficiency variations depending on substituents .

Preparation Methods

Synthesis of Key Intermediate: (2S,5S)-5-(4-chlorobenzyl)-2-methyl-4-(piperidin-4-yl)morpholine (Formula 5)

-

- Compound of formula 2 (hydrochloride salt form)

- N-(tert-butoxycarbonyl)-4-piperidone (Formula 3)

-

- Reductive amination using sodium cyanoborohydride as reducing agent.

- Zinc chloride as an additive to facilitate the reaction.

- Solvent: Methanol preferred.

- Temperature: From 0 °C to reflux, preferably ambient temperature.

-

- Extraction to isolate tert-butyl 4-((2S,5S)-5-(4-chlorobenzyl)-2-methylmorpholino)piperidine-1-carboxylate (Formula 4).

- Purification by column chromatography.

-

- Removal of tert-butoxycarbonyl group by treatment with hydrochloric acid in ethyl acetate.

- Yields the free amine dihydrochloride salt (Formula 5).

Conversion to N-(4-Chlorobenzyl)-N-methylpiperidin-4-amine Dihydrochloride

-

- Reaction of compound 5 with dimethyl N-cyanodithioiminocarbonate in the presence of potassium carbonate or trialkylamine (e.g., triethylamine).

- Solvent: Acetonitrile or alcohols such as ethanol, 1-propanol, or 2-propanol.

- Temperature: Room temperature to reflux (~50 °C).

- Reaction proceeds via formation of an intermediate carbimidothioate (Formula 6).

-

- Addition of hydrazine monohydrate and refluxing for several hours to complete the conversion.

- Cooling leads to crystallization of product.

- Filtration and washing to isolate the crude product.

- Final purification by column chromatography and precipitation.

Purification and Isolation Techniques

-

- Multiple extraction steps with water and organic solvents such as ethyl acetate or dichloromethane to separate impurities.

-

- Alkaline extraction at pH 9-12 to remove acidic impurities.

- Subsequent acidification to pH 4-5 for product isolation.

-

- Silica gel column chromatography is the preferred method for purification of intermediates and final product.

- Crystallization from solvents like ethyl acetate or hexane to improve purity.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Solvent(s) | Temperature | Notes |

|---|---|---|---|---|

| Reductive amination | Sodium cyanoborohydride, ZnCl2 | Methanol | 0 °C to reflux | Use of hydrochloride salt improves stability |

| Boc deprotection | HCl in ethyl acetate | Ethyl acetate | Ambient | Efficient removal of protecting group |

| Carbimidothioate formation | Dimethyl N-cyanodithioiminocarbonate, base | Acetonitrile, ethanol | RT to 50 °C | Triethylamine preferred base |

| Hydrazine treatment | Hydrazine monohydrate | Same as above | Reflux | Converts intermediate to final product |

| Purification | Extraction, pH adjustment, chromatography | Ethyl acetate, water | Ambient | Multiple steps ensure high purity |

Research Findings and Innovations

The use of hydrochloride salt of the starting amine (formula 2) avoids instability problems associated with the free base form, simplifying the process and improving yield.

The intermediate carbimidothioate (formula 6) was isolated and characterized for the first time, enabling better control and understanding of the reaction pathway.

The two-step conversion from formula 5 to the final compound is efficient and scalable, suitable for industrial applications.

Alternative methods involving direct reaction of formula 2 with 4-oxopiperidine methyl N-cyanothioimidocarbamate were developed to bypass multi-step synthesis, enhancing process economy.

Summary Table of Preparation Steps

| Stage | Intermediate/Product | Key Reagents/Conditions | Purification Method | Yield/Remarks |

|---|---|---|---|---|

| Reductive amination | tert-butyl 4-((2S,5S)-5-(4-chlorobenzyl)-2-methylmorpholino)piperidine-1-carboxylate (4) | Sodium cyanoborohydride, ZnCl2, MeOH, 0 °C to RT | Extraction, column chromatography | High purity intermediate |

| Boc deprotection | (2S,5S)-5-(4-chlorobenzyl)-2-methyl-4-(piperidin-4-yl)morpholine dihydrochloride (5) | HCl in ethyl acetate, ambient temperature | Precipitation | Stable dihydrochloride salt |

| Carbimidothioate formation | (Z)-4-((2S,5S)-5-(4-chlorobenzyl)-2-methylmorpholino)-N-cyanopiperidine-1-carbimidothioate (6) | Dimethyl N-cyanodithioiminocarbonate, base, EtOH, 50 °C | Crystallization, filtration | Isolated intermediate |

| Hydrazine treatment | This compound | Hydrazine monohydrate, reflux | Column chromatography, precipitation | Final product, high purity |

Q & A

Q. What are the standard synthetic routes for N-(4-Chlorobenzyl)-N-methylpiperidin-4-amine dihydrochloride, and how are intermediates characterized?

The compound can be synthesized via alkylation of piperidine derivatives with 4-chlorobenzyl chloride under basic conditions. For example, Ti(O-iPr)₄ and EtMgBr catalysis enables cyclization of propargylamine intermediates to form pyrrolidine derivatives, as demonstrated in the synthesis of structurally analogous compounds . Key intermediates are purified using column chromatography (e.g., diethyl ether/isopropyl alcohol/hexane mixtures) and characterized via TLC (retention factor Rf values) and NMR spectroscopy to confirm regiochemistry and purity.

Q. Which analytical techniques are critical for verifying the structural integrity of this compound?

- 1H/13C NMR : To confirm proton environments and carbon frameworks, especially distinguishing between N-methyl and benzyl substituents.

- Mass Spectrometry (MS) : For molecular ion ([M+H]⁺) verification and fragmentation pattern analysis.

- UV-Vis Spectroscopy : To assess electronic transitions influenced by the chlorobenzyl group .

- Elemental Analysis : Validates stoichiometry, particularly for dihydrochloride salt formation .

Q. How do environmental factors (pH, temperature) influence its stability in solution?

The compound’s stability is pH-dependent due to protonation of the piperidine nitrogen. Under acidic conditions (pH < 3), the dihydrochloride salt remains stable, while alkaline conditions may induce decomposition via N-demethylation or benzyl chloride hydrolysis. Thermal stability studies (e.g., TGA/DSC) recommend storage below 25°C to prevent degradation .

Q. What are the recommended safety protocols for handling this compound in the lab?

- Use PPE (gloves, goggles) to avoid skin/eye contact.

- Store in airtight containers under inert gas (N₂/Ar) to prevent hygroscopic degradation.

- Follow GHS guidelines: Classified as an irritant (GHS07); dispose of waste via incineration .

Advanced Research Questions

Q. How can enantioselective synthesis be achieved for chiral derivatives of this compound?

Enantiopure analogues can be synthesized using chiral auxiliaries or catalytic asymmetric alkylation. For example, Schotten-Baumann acylation conditions with L/D-proline derivatives preserve stereochemical integrity during amide coupling, as demonstrated in the synthesis of N-benzylpyrrolidine enantiomers . Chiral HPLC or polarimetry is required to confirm enantiomeric excess (>98%).

Q. What computational methods are suitable for studying its receptor-binding mechanisms?

- Molecular Dynamics (MD) : Simulates interactions with targets (e.g., GPCRs) by modeling the chlorobenzyl group’s hydrophobic interactions.

- Docking Studies (AutoDock Vina) : Predict binding affinities to enzymes like cytochrome P450, leveraging the compound’s electron-deficient aromatic ring for π-π stacking .

- QSAR Models : Correlate substituent effects (e.g., chloro vs. nitro groups) with bioactivity .

Q. How can contradictory crystallographic data be resolved during structure refinement?

Use SHELXL for high-resolution refinement, incorporating TWIN/BASF commands to address twinning or disorder. For example, Li (2011) resolved N-(4-Chlorophenyl)-4-methylpiperidine-1-carboxamide crystal structures by refining anisotropic displacement parameters and validating H-bonding networks with PLATON .

Q. What strategies optimize its metabolic stability in in vivo studies?

- Isotopic Labeling (²H/¹⁴C) : Tracks metabolic pathways via LC-MS/MS.

- Prodrug Design : Introduce hydrolyzable groups (e.g., acetates) to mask amine functionality, reducing first-pass metabolism.

- CYP450 Inhibition Assays : Co-administer CYP3A4 inhibitors (e.g., ketoconazole) to prolong half-life .

Q. How do structural modifications impact its biological activity in structure-activity relationship (SAR) studies?

- Chlorine Substitution : Replacing the 4-chlorobenzyl group with trifluoromethyl (CF₃) enhances lipophilicity and target affinity, as seen in analogues of 4-chloro-N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenyl)benzamide .

- Piperidine Ring Expansion : Substituting piperidine with azepane increases conformational flexibility, altering receptor selectivity .

Q. What advanced analytical techniques resolve degradation products under oxidative stress?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.